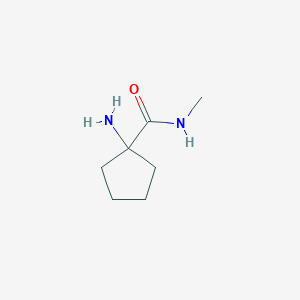

1-amino-N-methyl-cyclopentanecarboxamide

Description

Significance of Cyclopentanecarboxamide (B1346233) Scaffolds in Modern Chemical Research

Cyclopentanecarboxamide scaffolds are recognized for their utility in the design of biologically active molecules. The cyclopentane (B165970) ring, a five-membered carbocycle, imparts a degree of rigidity to the molecular structure that is often beneficial for binding to biological targets. acs.orgnih.gov This conformational constraint can lead to higher potency and selectivity compared to more flexible, linear molecules. acs.org

Research into cyclopentanecarboxamide derivatives has shown their potential in various therapeutic areas. For instance, derivatives of this scaffold have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai A notable example is the development of 3-amino-1-cyclopentanecarboxamide as a scaffold for potent antagonists of the CC chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. acs.orgnih.gov The rigid cyclopentane framework was found to enhance both binding affinity and antagonist activity against the human and murine CCR2 receptors. acs.org

The versatility of the cyclopentanecarboxamide scaffold allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This modularity makes it an attractive starting point for the synthesis of compound libraries in the pursuit of new drug candidates. nih.gov

Overview of the Chemical Class and its Research Prominence

1-amino-N-methyl-cyclopentanecarboxamide belongs to the broader class of carboxamides. Carboxamides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or ammonia (B1221849). This functional group is a common feature in many pharmaceuticals due to its chemical stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. nih.gov

The chemical class of amino-carboxamides, particularly those built upon a cyclic scaffold, is of significant interest in medicinal chemistry. The presence of both an amino group and a carboxamide group provides multiple points for interaction with biological macromolecules. Derivatives of cyclopentanecarboxamide have been explored for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai The specific arrangement of functional groups, as seen in this compound, contributes to its unique physicochemical properties and potential for biological activity. ontosight.ai

Aims and Scope of Academic Inquiry into this compound

While specific research on this compound is not extensively documented in publicly available literature, the academic inquiry into this compound can be inferred from the broader interest in its structural components. The primary aim of investigating such a molecule would be to explore its potential as a novel scaffold in drug discovery.

The scope of such an inquiry would likely involve:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its analogues. Characterization would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compounds. ontosight.aiontosight.ai

Biological Screening: Evaluating the compound's activity against a panel of biological targets to identify potential therapeutic applications. Based on the activities of related compounds, this could include screens for antimicrobial, antiviral, anticancer, or anti-inflammatory properties. ontosight.aiontosight.ai

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect its biological activity. This is a crucial step in optimizing a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Given the precedent set by other cyclopentanecarboxamide derivatives, research into this compound would be a logical extension of existing efforts to leverage this versatile scaffold for the development of new therapeutic agents.

Chemical Compound Information

The following tables provide data on this compound and related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1-Aminocyclopentanecarboxamide nih.gov | 1-amino-N-methylcyclohexanecarboxamide nih.gov |

| Molecular Formula | C7H14N2O | C6H12N2O | C8H16N2O |

| Molecular Weight | 142.20 g/mol | 128.17 g/mol | 156.23 g/mol |

| IUPAC Name | 1-amino-N-methylcyclopentane-1-carboxamide | 1-aminocyclopentane-1-carboxamide | 1-amino-N-methylcyclohexane-1-carboxamide |

| CAS Number | Not available | 17193-28-1 | 90152-17-3 |

Note: Properties for this compound are predicted due to a lack of available experimental data.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-amino-N-methylcyclopentane-1-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-9-6(10)7(8)4-2-3-5-7/h2-5,8H2,1H3,(H,9,10) |

InChI Key |

NUFPVTFPTQJADB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1(CCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Amino N Methyl Cyclopentanecarboxamide

Established Synthetic Routes for 1-amino-N-methyl-cyclopentanecarboxamide and Related Structures

The synthesis of this compound can be envisioned through a convergent approach, where the precursor, 1-aminocyclopentanecarboxylic acid, is first synthesized and then coupled with methylamine (B109427). Alternatively, the cyclopentane (B165970) ring can be formed with the amino and carboxamide moieties already in place or in a protected form.

Carbodiimide-Mediated Amidation Strategies

Carbodiimide-mediated amidation is a widely employed and efficient method for forming amide bonds from carboxylic acids and amines. In the context of synthesizing this compound, this strategy would typically involve the coupling of a protected 1-aminocyclopentanecarboxylic acid with methylamine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to activate the carboxylic acid. The reaction often includes additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions, such as racemization.

The general reaction proceeds through the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine. The choice of solvent and base is crucial for the success of the reaction, with dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common solvents, and a non-nucleophilic base like diisopropylethylamine (DIPEA) often used to neutralize the acid formed during the reaction.

Table 1: Common Reagents in Carbodiimide-Mediated Amidation

| Reagent | Role |

| EDC, DCC | Carbodiimide coupling agent |

| HOBt, HOAt | Additive to prevent side reactions |

| DIPEA | Non-nucleophilic base |

| DMF, DCM | Solvent |

Reductive Amination Approaches to the Cyclopentane Core

Reductive amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of the 1-aminocyclopentane core. This approach typically starts with cyclopentanone (B42830), which is reacted with an ammonia (B1221849) source and a reducing agent. The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of ammonia source can vary, with ammonium (B1175870) salts or ammonia itself being used. This method is particularly useful for producing the precursor, 1-aminocyclopentanecarboxylic acid, if the reductive amination is performed on a cyclopentanone derivative bearing a carboxylic acid or a precursor group.

Cyclization Reaction Pathways for Cyclopentanecarboxamide (B1346233) Formation

The formation of the cyclopentane ring can also be achieved through intramolecular cyclization reactions. While not directly yielding this compound in a single step, these methods are crucial for constructing the carbocyclic core. Two classical named reactions in this category are the Dieckmann condensation and the Thorpe-Ziegler reaction.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further functionalized to introduce the amino group. wikipedia.orgorganic-chemistry.orgnumberanalytics.comlibretexts.orgchemistrysteps.com The Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile to form an enaminonitrile, which can be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comresearchgate.netsynarchive.commdpi.com These cyclic ketone intermediates can then undergo reactions such as the Strecker synthesis or reductive amination to install the desired amino functionality.

Table 2: Comparison of Cyclization Reactions

| Reaction | Starting Material | Product |

| Dieckmann Condensation | Diester | β-keto ester |

| Thorpe-Ziegler Reaction | Dinitrile | Enaminonitrile |

Application of Asymmetric Strecker Synthesis for Stereoisomers

The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones. The reaction involves the treatment of a carbonyl compound with an ammonia source and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. When applied to cyclopentanone, the Strecker synthesis provides a direct route to 1-aminocyclopentanecarbonitrile, a precursor to 1-aminocyclopentanecarboxylic acid.

To obtain enantiomerically enriched products, asymmetric versions of the Strecker synthesis have been developed. These methods often employ a chiral auxiliary or a chiral catalyst to control the stereochemistry of the cyanide addition to the imine intermediate. This is particularly important for pharmaceutical applications where a specific stereoisomer is often required for biological activity.

Utilization of N-Carboxyanhydrides in Synthesis

N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are reactive derivatives of amino acids that can be used in the synthesis of amides and peptides. An NCA of 1-aminocyclopentanecarboxylic acid could potentially be synthesized and then reacted with methylamine to form this compound. This approach offers the advantage of activating the carboxylic acid and protecting the amino group in a single moiety.

The synthesis of NCAs typically involves the reaction of the amino acid with phosgene (B1210022) or a phosgene equivalent. The subsequent reaction with an amine proceeds with the loss of carbon dioxide, driving the reaction forward.

Strategic Employment of Protecting Groups (e.g., Boc-Protected Intermediates)

In multi-step syntheses of complex molecules like this compound, the use of protecting groups is essential to prevent unwanted side reactions. The amino group of the 1-aminocyclopentanecarboxylic acid precursor is often protected during the amidation step. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its ease of removal under mildly acidic conditions.

The synthesis would therefore involve the preparation of N-Boc-1-aminocyclopentanecarboxylic acid. This protected intermediate can then be subjected to carbodiimide-mediated coupling with methylamine. The final step would be the deprotection of the Boc group to yield the target compound.

Table 3: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| Carbobenzyloxy | Cbz | Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) |

Investigation of Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its functional groups: the primary amine, the secondary amide, and the cyclopentyl scaffold.

N-Alkylation/N-Arylation of the Amino Group : The primary amino group is nucleophilic and can undergo reactions with various electrophiles. This allows for the synthesis of a wide array of derivatives through N-alkylation or N-arylation, introducing different substituents to modify the compound's properties.

Acylation of the Amino Group : The amino group can be acylated by reacting with acid chlorides or anhydrides to form a diamide (B1670390) structure. This is a common derivatization strategy. google.com

Modification of the Amide : The secondary amide bond is generally stable. However, it can be hydrolyzed under strong acidic or basic conditions, though this would lead to the cleavage of the molecule. Reduction of the amide to an amine is a possible transformation using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 1-amino-N-methyl-cyclopentylmethanamine.

Reactions involving the Cyclopentane Ring : While the saturated cyclopentane ring is relatively inert, functionalization can be introduced through various C-H activation methodologies, although this often requires specific directing groups and catalytic systems.

These potential transformations highlight the versatility of this compound as a scaffold for creating diverse chemical entities for further investigation.

Oxidative Transformations of the Amino Moiety

The primary amino group on the cyclopentane ring is susceptible to oxidation by various reagents. The specific products of such reactions are highly dependent on the oxidant and reaction conditions. While direct oxidation studies on this compound are not extensively documented, analogies can be drawn from similar cyclic amino acids. For instance, the oxidation of 1-aminocyclopropanecarboxylic acid has been shown to yield different products depending on the oxidant. rsc.org

Transition metal oxidants, such as copper(II), permanganate, and ferrate ions, could lead to oxidative deamination or ring-opening, potentially yielding cyclopentanone derivatives. rsc.org Milder oxidizing agents, like hypochlorite, might lead to the formation of the corresponding N-chloro derivative. The stereochemistry of the starting material can influence the outcome of these oxidations. rsc.org

Table 1: Plausible Oxidative Transformations of the Amino Moiety

| Oxidizing Agent | Potential Product | Reaction Conditions | Anticipated Yield |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | Cyclopentanone-1-carboxylic acid N-methylamide | Aqueous, basic medium | Variable |

| Sodium Hypochlorite (NaOCl) | 1-(N-chloroamino)-N-methyl-cyclopentanecarboxamide | Aqueous, neutral pH | Moderate to high |

| Lead Tetraacetate (Pb(OAc)4) | Cyclopentene-1-carboxylic acid N-methylamide | Anhydrous, non-polar solvent | Moderate |

Reductive Reactions of the Carboxamide Functionality

The N-methylcarboxamide group in this compound can be reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as amides are generally resistant to reduction. ucalgary.ca The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively converting the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). ucalgary.ca

This reduction would yield 1-amino-N-methyl-N-cyclopentylmethanamine. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. ucalgary.ca It is important to note that less reactive reducing agents like sodium borohydride (NaBH₄) are generally ineffective for amide reduction. ucalgary.ca

Table 2: Reductive Transformation of the Carboxamide Functionality

| Reducing Agent | Product | Solvent | Typical Reaction Time | Anticipated Yield |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | 1-amino-N-methyl-N-cyclopentylmethanamine | Anhydrous Diethyl Ether or THF | 4-12 hours | High |

Nucleophilic Substitution Reactions of Amine and Amide Groups

Both the primary amine and the N-methylcarboxamide can participate in nucleophilic substitution reactions. The primary amino group can act as a nucleophile, for example, in acylation reactions with acid chlorides or anhydrides to form N-acylated derivatives.

The N-methylcarboxamide group, being less reactive, generally undergoes nucleophilic acyl substitution, where the N-methylamino group can be displaced by a stronger nucleophile under harsh conditions, though this is less common. libretexts.orglibretexts.org A more synthetically useful approach involves the activation of the carbonyl group to facilitate substitution.

Table 3: Representative Nucleophilic Substitution Reactions

| Reaction Type | Reagent | Functional Group Involved | Product | Typical Conditions |

|---|---|---|---|---|

| N-Acylation | Acetyl Chloride | Primary Amine | 1-(acetylamino)-N-methyl-cyclopentanecarboxamide | Aprotic solvent, with a base |

| N-Alkylation | Methyl Iodide | Primary Amine | 1-(dimethylamino)-N-methyl-cyclopentanecarboxamide | Polar aprotic solvent, with a base |

Hydrolytic Stability and Pathways of the Carboxamide Group

Amide bonds are generally stable, but can be hydrolyzed under acidic or basic conditions with heating. libretexts.orgmasterorganicchemistry.com The hydrolysis of the N-methylcarboxamide in this compound would yield 1-aminocyclopentanecarboxylic acid and methylamine.

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org Studies on N-acylated amino acid amides have shown that the stability can be influenced by neighboring groups. nih.govacs.org The presence of the adjacent amino group on the cyclopentane ring might influence the rate of hydrolysis.

Table 4: Hydrolysis of the Carboxamide Group

| Condition | Products | Mechanism | Relative Rate |

|---|---|---|---|

| Acidic (e.g., 6M HCl, heat) | 1-aminocyclopentanecarboxylic acid, Methylammonium chloride | Acid-catalyzed nucleophilic acyl substitution | Slow to moderate |

| Basic (e.g., 6M NaOH, heat) | Sodium 1-aminocyclopentanecarboxylate, Methylamine | Base-mediated nucleophilic acyl substitution | Slow to moderate |

Stereoselective Transformations and Control of Chirality

If this compound is prepared from a chiral precursor, maintaining stereochemical integrity or performing stereoselective transformations is crucial. The quaternary carbon atom bearing the amino and carboxamide groups is a key stereocenter. Stereoselective synthesis of related aminocyclopentane derivatives has been achieved through various methods, including C-H insertion of alkylidenecarbenes. nih.gov

Diastereoselective reactions on the cyclopentane ring can be influenced by the existing stereocenter. For instance, reductions of a ketone precursor to an alcohol can show facial selectivity based on steric hindrance. pearson.com Similarly, electrophilic additions to a double bond on the cyclopentane ring can be directed by the stereochemistry of the amino and amide groups.

Industrial and Scalable Synthesis Considerations (Methodologies)

For the industrial and scalable synthesis of this compound, several factors must be considered, including cost of starting materials, reaction efficiency, safety, and ease of purification. A plausible scalable synthesis could start from cyclopentanone. google.com

One potential route is the Strecker synthesis, involving the reaction of cyclopentanone with an amine (or ammonia), a cyanide source, and subsequent hydrolysis of the resulting aminonitrile. To obtain the N-methylamide, the carboxylic acid intermediate from the Strecker synthesis would need to be coupled with methylamine. An alternative is the Bucherer-Bergs reaction, which uses cyclopentanone, ammonium carbonate, and a cyanide source to produce a hydantoin, which can then be hydrolyzed.

The development of a scalable process would focus on optimizing reaction conditions to maximize yield and minimize the formation of byproducts. nih.gov Purification methods such as crystallization would be preferred over chromatography for large-scale production.

Advanced Spectroscopic and Structural Characterization of 1 Amino N Methyl Cyclopentanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No NMR spectra (¹H or ¹³C) or associated data for 1-amino-N-methyl-cyclopentanecarboxamide are available in the surveyed scientific literature and databases.

Elucidation of Molecular Connectivity and Proton/Carbon Environments

Without experimental NMR data, a definitive elucidation of the molecular connectivity and the specific chemical environments of the proton and carbon atoms in this compound cannot be performed.

Determination of Absolute and Relative Stereochemistry via NMR Techniques

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are essential for determining the stereochemistry of a molecule. The lack of any NMR studies on this compound makes it impossible to discuss the determination of its absolute and relative stereochemistry.

X-ray Crystallographic Analysis

The search for crystallographic data did not yield any results for this compound.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical data such as unit cell dimensions, space group, and atomic coordinates, which are fundamental for determining the solid-state structure, are not available. For the related, non-methylated compound, 1-aminocyclopentanecarboxamide, a crystal structure is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 238777. However, this information is not transferable to the N-methylated derivative.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in its crystalline state cannot be conducted without the foundational X-ray crystallographic data.

Computational and Theoretical Investigations of 1 Amino N Methyl Cyclopentanecarboxamide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational tools used to represent and predict the behavior of molecules at an atomic level. mdpi.com For 1-amino-N-methyl-cyclopentanecarboxamide, these studies would provide crucial insights into its three-dimensional structure, dynamic behavior, and potential interactions with biological macromolecules. researchgate.netbeilstein-journals.org The process involves creating a computer-based model of the molecule and using physics-based calculations to simulate its behavior over time.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. samipubco.comnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target.

In a hypothetical docking study of this compound against a protein target, the simulation would explore various possible binding poses within the protein's active site. The output is typically a scoring function that estimates the binding affinity, often expressed in kcal/mol. researchgate.net Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the protein are identified. For instance, the primary amine and amide groups of the compound are potential hydrogen bond donors and acceptors, playing a critical role in target recognition. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.2 | GLU81, LEU132, LYS33 |

| Hydrogen Bonds | 3 | GLU81 (Amine H), LYS33 (Carbonyl O) |

| Hydrophobic Interactions | 5 | VAL45, ALA60, LEU132 |

Conformational Analysis through Computational Methods

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of its torsional angles. nih.govresearchgate.net These calculations can determine the relative energies of different conformers in various environments, such as in the gas phase or in a solvent continuum model. nih.gov

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| A (Envelope, axial-amino) | 175° | 0.00 | 65.2 |

| B (Envelope, equatorial-amino) | 65° | 1.25 | 20.1 |

| C (Twist, axial-amino) | 160° | 2.10 | 10.5 |

| D (Twist, equatorial-amino) | 70° | 3.50 | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopentanecarboxamide (B1346233) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of cyclopentanecarboxamide derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed to guide the design of more potent analogs. nih.govresearchgate.net

In this approach, a set of derivatives with known biological activities (e.g., IC50 values) are structurally aligned. nih.gov The models then generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a CoMFA map might show a green-colored region near the N-methyl group, indicating that bulkier substituents are favored for higher activity, while a red-colored region near the cyclopentane (B165970) ring might suggest that electronegative groups are disfavored. researchgate.net

Structure-Based Drug Design (SBDD) Approaches to Compound Optimization

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govproteinstructures.com If the 3D structure of a target protein in complex with a ligand similar to this compound were available, SBDD could be a powerful tool for optimization. nih.gov

By analyzing the binding pocket, medicinal chemists can design modifications to the core structure of the compound to enhance its interactions with specific amino acid residues. researchgate.net For example, if a hydrophobic pocket is identified near the cyclopentane ring, chemists might design derivatives with larger, lipophilic groups at that position to improve binding affinity. The goal is to achieve a better "fit" and complementarity between the ligand and its target. proteinstructures.com

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known 3D structure for the biological target, Ligand-Based Drug Design (LBDD) methodologies can be employed. gardp.org LBDD uses the structural information from a set of known active molecules (ligands) to develop a model that defines the key chemical features required for activity. nih.govnih.gov

A common LBDD approach is pharmacophore modeling. mdpi.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. For a series of active cyclopentanecarboxamide derivatives, a pharmacophore model might consist of a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic feature (the cyclopentane ring), all arranged in a specific 3D geometry. This model can then be used to screen virtual compound libraries to identify new and structurally diverse molecules with the potential for similar biological activity. researchgate.net

Theoretical Predictions of Reactivity and Reaction Mechanisms

Quantum chemical calculations are invaluable for predicting the intrinsic reactivity of a molecule and for elucidating potential reaction mechanisms. rsdjournal.orgnih.gov Methods like DFT can be used to calculate various molecular properties of this compound that govern its reactivity. nih.gov

These properties include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The MEP map, for instance, would highlight electron-rich regions (like the carbonyl oxygen) that are susceptible to electrophilic attack and electron-poor regions (like the amine protons) that are prone to nucleophilic attack. Furthermore, these computational methods can model the transition states of potential reactions, such as hydrolysis of the amide bond, providing insights into the reaction's feasibility and kinetics. nih.govnih.gov

Investigation of Biological Activities and Molecular Interactions of 1 Amino N Methyl Cyclopentanecarboxamide

Target Identification and Binding Studies

The initial step in characterizing a novel compound involves identifying its biological targets. This is typically achieved through a variety of assays to determine binding affinity and functional effects on receptors and enzymes.

Receptor Binding Assays and Affinity Determination

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays utilize radiolabeled ligands or other detection methods to measure how strongly the compound binds to its target. Currently, there is no publicly available data from receptor binding assays for 1-amino-N-methyl-cyclopentanecarboxamide, and therefore its affinity for any specific receptor remains uncharacterized.

Enzyme Inhibition and Activation Profiling (e.g., Fatty Acid Synthase)

Enzyme assays are performed to determine if a compound can inhibit or activate specific enzymes. Fatty Acid Synthase (FASN) is a key enzyme in lipogenesis and a target in cancer research. nih.gov While various inhibitors of FASN have been identified, there is no published research indicating that this compound has been profiled for its activity against Fatty Acid Synthase or any other enzyme. nih.gov

Modulation of Specific Biological Targets (e.g., Kinases, Steroid-Metabolizing Enzymes, Chemokine Receptors, ABCG2)

Further investigation into the modulation of other specific biological targets is also a critical area of research. These targets are often implicated in a range of diseases, making them attractive for therapeutic intervention.

Kinases: Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases. There is no available data to suggest that this compound has been tested for its ability to modulate kinase activity.

Steroid-Metabolizing Enzymes: Enzymes involved in steroid metabolism, such as those from the aldo-keto reductase (AKR) family, are important therapeutic targets. nih.gov While some studies have explored cyclopentane (B165970) derivatives as inhibitors of enzymes like AKR1C1 and AKR1C3, there is no specific information available for this compound. nih.gov

Chemokine Receptors: Chemokine receptors are involved in immune cell trafficking and are targets for inflammatory diseases and cancer. The interaction of small molecules with these receptors is an active area of research. ku.dknih.gov However, the activity of this compound at any chemokine receptor has not been reported.

ABCG2: ATP-binding cassette subfamily G member 2 (ABCG2) is a transporter protein that plays a role in multidrug resistance in cancer. nih.gov The development of ABCG2 inhibitors is an important strategy to overcome this resistance. nih.govnih.gov There is currently no evidence to indicate that this compound has been evaluated as an ABCG2 modulator.

Elucidation of Mechanism of Action at the Molecular Level

Understanding the mechanism of action of a compound at the molecular level is essential for its development as a therapeutic agent. This involves identifying the specific molecular pathways and cellular processes that are affected by the compound.

Interaction with Specific Molecular Targets and Pathways

Without the identification of a primary biological target, the downstream molecular pathways affected by this compound cannot be determined. Research in this area would typically involve techniques such as Western blotting, qPCR, and transcriptomics to study changes in protein and gene expression following treatment with the compound.

Induced Apoptosis Mechanisms in Cellular Systems

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. The dysregulation of apoptosis is a hallmark of many diseases, including cancer. Small molecules can induce apoptosis through various cellular mechanisms, broadly categorized into intrinsic and extrinsic pathways.

The intrinsic pathway , also known as the mitochondrial pathway, is triggered by cellular stresses such as DNA damage or growth factor deprivation. nih.gov This leads to mitochondrial outer membrane permeabilization (MOMP), releasing pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov This, in turn, activates a cascade of enzymes called caspases, which are cysteine-dependent aspartate-specific proteases that execute the apoptotic program. nih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the direct activation of initiator caspases.

For a compound like this compound, investigations would focus on determining if it can trigger apoptosis and by which pathway. Studies on other bioactive molecules have shown that apoptosis can be initiated through specific mechanisms such as the endoplasmic reticulum (ER) stress pathway. For instance, the pesticide deltamethrin (B41696) has been shown to induce apoptosis by causing calcium overload, which initiates the ER stress pathway and leads to the activation of calpain and caspase-12. nih.gov Researchers would use cellular models to assess markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential, to elucidate the specific mechanism of action for this compound.

Structure-Activity Relationship (SAR) Studies and Rational Design

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying a molecule's structure and observing the resulting changes in its effects, chemists can identify the key chemical features (pharmacophores) responsible for its activity and optimize them to design more potent and selective drugs.

The cyclopentane ring in this compound serves as the central scaffold. Modifying this core is a key strategy in SAR studies. For example, changing the ring size (to cyclobutane (B1203170) or cyclohexane), introducing unsaturation, or replacing carbon atoms with heteroatoms could significantly alter the compound's three-dimensional shape, flexibility, and physicochemical properties. These changes, in turn, would affect how the molecule binds to its biological target. Studies on other cyclic compounds, such as cyclopentenediones, have shown that a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects, can be achieved through various modifications to the core cyclopentane skeleton. researchgate.net

The substituents on the cyclopentane core—the 1-amino group and the N-methyl-carboxamide group—are critical for its interactions. The N-methyl group on the carboxamide is a key point for optimization. In various drug discovery programs, altering N-substituents has been shown to profoundly impact biological activity. For instance, in a series of quinoxaline-2-carboxamides, replacing an N-phenyl group with an N-benzyl group led to superior antimycobacterial activity in seven out of nine matched pairs, demonstrating the significant influence of the N-substituent. mdpi.com

For this compound, a systematic exploration would involve replacing the methyl group with a series of other substituents to probe for effects on potency and selectivity.

Below is an illustrative table showing how SAR data for N-substituents on a hypothetical series of cyclopentanecarboxamide (B1346233) analogs might be presented.

| Compound ID | N-Substituent (R) | Target Inhibition IC₅₀ (nM) |

| 1 | -CH₃ (Methyl) | 150 |

| 2 | -H | 800 |

| 3 | -CH₂CH₃ (Ethyl) | 95 |

| 4 | -CH₂Ph (Benzyl) | 25 |

| 5 | -Ph (Phenyl) | 350 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecules in solution are often flexible and can adopt multiple shapes or conformations. However, they typically bind to their biological target in only one specific conformation. The design of conformationally constrained analogs involves modifying the molecule to reduce its flexibility and "lock" it into the desired bioactive conformation. ucd.ie This can lead to increased potency, enhanced selectivity, and improved metabolic stability. For the title compound, conformational constraint could be achieved by, for example, incorporating the structure into a bicyclic system. The synthesis and evaluation of such rigid analogs are a powerful strategy in peptidomimetics and drug design. ucd.ienih.gov

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like physicochemical properties. Lipophilic Ligand Efficiency (LiPE or LLE) is a metric used to assess the quality of a compound by relating its potency to its lipophilicity, a key factor influencing solubility, permeability, and metabolism. wikipedia.org It is calculated using the formula:

LiPE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the partition coefficient, a measure of lipophilicity. wikipedia.org

A higher LiPE value is generally desirable, as it indicates that the compound achieves its potency without excessive lipophilicity, which can lead to off-target effects and poor pharmacokinetic properties. researchgate.net Empirical evidence suggests that high-quality drug candidates often have a LiPE greater than 6. wikipedia.org Analyzing the LiPE of a series of analogs helps guide medicinal chemistry efforts toward compounds with a more balanced profile. nih.gov

The following table provides a hypothetical example of how LiPE would be calculated and used to compare analogs.

| Compound ID | pIC₅₀ | logP | LiPE (pIC₅₀ - logP) |

| Analog A | 7.0 | 3.5 | 3.5 |

| Analog B | 7.5 | 3.2 | 4.3 |

| Analog C | 8.0 | 4.5 | 3.5 |

| Analog D | 8.2 | 2.5 | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Vitro Biological Assessment Methodologies

The initial biological characterization of any new compound relies on a suite of in vitro assays. To evaluate the potential anticancer activity of this compound, researchers would likely employ cell-based assays. For example, the antiproliferative activity could be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the number of viable cells in culture based on ATP levels. nih.gov

To determine if the compound has antimycobacterial properties, the Microplate Alamar Blue Assay (MABA) is a common method used to determine the minimum inhibitory concentration (MIC) against various Mycobacterium strains. mdpi.com

Furthermore, assessing a compound's potential for toxicity is crucial. An in vitro cytotoxicity assay using a relevant cell line, such as the human hepatocellular carcinoma cell line (HepG2), can provide early indications of potential liver toxicity, a common concern for many drugs. mdpi.com These foundational assays provide the essential data needed to guide further development and optimization.

An investigation into the biological activities and molecular interactions of novel chemical entities is a cornerstone of modern drug discovery. This article focuses on the methodologies used to explore the potential therapeutic applications of the chemical compound this compound, covering its evaluation for anticancer, antimicrobial, and neuroactive properties, as well as its initial pharmacokinetic profiling.

1 Cell-Based Assays for Anticancer Activity

While specific research on the anticancer properties of this compound is not extensively documented in publicly available literature, derivatives of cyclic amino acids and carboxamides have been a subject of interest in oncology research. researchgate.netrsc.org The evaluation of such compounds typically involves a battery of cell-based assays designed to determine their cytotoxic and cytostatic effects against various cancer cell lines. These assays are crucial for initial screening and for elucidating the potential mechanisms of action.

Commonly employed methodologies include:

MTT/MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests a decrease in cell proliferation or an increase in cell death. rsc.org

Cytotoxicity Assays: These assays directly measure the number of viable cells after treatment with a compound. Various human cancer cell lines, such as those derived from breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa), are often used to assess the compound's spectrum of activity. researchgate.netrsc.org

Colony Formation Assays: This assay assesses the ability of single cancer cells to undergo unlimited division and form colonies. It is a measure of the long-term efficacy of a compound in inhibiting cancer cell proliferation.

The primary endpoint of these assays is often the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

| Assay Type | Principle | Common Cancer Cell Lines | Endpoint Measured |

|---|---|---|---|

| MTT/MTS Assay | Measures mitochondrial dehydrogenase activity, indicating cell viability. | MCF-7 (Breast), A549 (Lung), HeLa (Cervical), K562 (Leukemia) | IC50 (Half-maximal Inhibitory Concentration) |

| Cytotoxicity Assay | Directly quantifies the number of living cells after exposure to the compound. | A broad panel representing various cancer types. | Percentage of cell death, IC50 |

| Colony Formation Assay | Evaluates the ability of a single cell to grow into a colony. | Various, depending on the cancer type being studied. | Plating efficiency, surviving fraction |

2 In Vitro Antimicrobial Screening Methodologies

Compounds containing cyclopentane and cyclopropane (B1198618) moieties have been investigated for their antimicrobial properties. rjptonline.orgmdpi.com The initial screening of a novel compound like this compound for antimicrobial activity would involve standardized in vitro methods to determine its efficacy against a panel of pathogenic bacteria and fungi.

Key screening methodologies include:

Agar (B569324) Well Diffusion Method: This is a preliminary test where a solution of the compound is placed in a well on an agar plate previously inoculated with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity. rjptonline.org

Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The assay is performed in a multi-well plate format, allowing for the testing of multiple concentrations simultaneously. semanticscholar.org

These assays are typically conducted against a range of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). mdpi.com

| Methodology | Principle | Typical Microorganisms Tested | Parameter Determined |

|---|---|---|---|

| Agar Well Diffusion | Diffusion of the compound through agar inhibits microbial growth, creating a zone of inhibition. | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis | Diameter of the zone of inhibition (mm) |

| Broth Microdilution | Serial dilutions of the compound are incubated with a standardized microbial inoculum in a liquid growth medium. | A wide range of bacteria and fungi. | Minimum Inhibitory Concentration (MIC) in µg/mL |

3 Neuroactive Effect Screening (for analogs)

Studies on ACPC have revealed the following:

It acts as a high-affinity partial agonist for the glycine (B1666218) binding site within the NMDA receptor complex. nih.gov

In cultured rat spinal cord neurons, ACPC has demonstrated neuroprotective effects by reducing NMDA-induced neurotoxicity. nih.gov

This neuroprotection is mediated through its action at the glycine binding site, as the effect can be competitively reversed by the addition of glycine. nih.gov

Investigations in animal models of spinal cord ischemia have also suggested that ACPC may have a neuroprotective role. nih.gov

| Analog Compound | Molecular Target | Experimental Model | Observed Neuroactive Effect |

|---|---|---|---|

| 1-aminocyclopropanecarboxylic acid (ACPC) | Glycine binding site of the NMDA receptor | Cultured rat spinal cord neurons | Reduction of NMDA-induced neurotoxicity; neuroprotection. nih.gov |

| 1-aminocycloalkanecarboxylic acids | Not specified | Rat brain cortex | Perturbation of neutral amino acid levels. umich.edu |

4 Pharmacokinetic Profiling Methodologies for Absorption and Distribution

The early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development. wuxiapptec.comnih.gov For a novel entity like this compound, in vitro assays are used to predict its pharmacokinetic behavior in vivo.

Absorption: The potential for a drug to be absorbed from the gastrointestinal tract can be estimated using cell-free and cell-based models:

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing a measure of its likely intestinal absorption. nih.govyoutube.com

Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the intestinal epithelium. It is used to evaluate both passive and active transport mechanisms.

Distribution: The extent to which a compound distributes into tissues is influenced by its binding to plasma proteins:

Plasma Protein Binding Assays: These assays, often conducted using methods like equilibrium dialysis, determine the fraction of a compound that binds to plasma proteins. A high degree of binding can limit the amount of free drug available to exert its therapeutic effect.

| Pharmacokinetic Parameter | In Vitro Assay | Principle | Key Measurement |

|---|---|---|---|

| Absorption (Permeability) | PAMPA | Measures passive diffusion across an artificial lipid membrane. | Permeability coefficient (Pe) |

| Absorption (Permeability) | Caco-2 Permeability Assay | Measures transport across a monolayer of Caco-2 cells, modeling the intestinal barrier. | Apparent permeability coefficient (Papp) |

| Distribution | Plasma Protein Binding Assay | Determines the extent of binding of the compound to plasma proteins. | Percentage of compound bound to plasma proteins |

Academic Applications and Future Research Directions of 1 Amino N Methyl Cyclopentanecarboxamide

Application as a Core Chemical Building Block in Organic Synthesis

The rigid, three-dimensional structure of the cyclopentane (B165970) ring combined with the versatile reactivity of the amino and carboxamide groups makes 1-aminocyclopentanecarboxamide derivatives valuable starting materials in organic synthesis. These compounds serve as versatile scaffolds for the construction of more elaborate molecular architectures.

The 1-aminocyclopentanecarboxamide core provides a robust framework upon which chemists can build significant molecular complexity. The primary amine offers a nucleophilic site for a wide range of reactions, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. The N-methylcarboxamide group, while generally less reactive, can participate in various chemical transformations under specific conditions or can be modified to other functional groups.

The synthesis of complex molecules from such building blocks is a cornerstone of modern organic chemistry, enabling the creation of novel compounds with unique properties and potential applications. For instance, cyclopentane-based structures are integral to many natural products and biologically active molecules. The defined stereochemistry of the cyclopentane ring in these derivatives can also be exploited to control the three-dimensional arrangement of atoms in the target molecules, a critical factor in their biological activity.

| Starting Material | Reagent | Reaction Type | Product Class |

| 1-aminocyclopentanecarboxamide scaffold | Acid Chloride | Acylation | N-acylated derivatives |

| 1-aminocyclopentanecarboxamide scaffold | Alkyl Halide | Alkylation | N-alkylated derivatives |

| 1-aminocyclopentanecarboxamide scaffold | Aryl Boronic Acid | Suzuki Coupling (after functional group modification) | Arylated cyclopentane derivatives |

The incorporation of rigid alicyclic structures like the cyclopentane ring into polymers and other materials can impart unique and desirable properties. These include enhanced thermal stability, improved mechanical strength, and specific optical or electronic characteristics. While direct applications of 1-amino-N-methyl-cyclopentanecarboxamide in materials science are not yet widely reported, its structural motifs suggest potential.

For example, the amino and carboxamide groups are capable of forming hydrogen bonds, which can influence the self-assembly and macroscopic properties of materials. By functionalizing these groups, it is possible to tune the intermolecular interactions and create materials with tailored architectures and functions. This could include the development of novel liquid crystals, functional polymers, or components of supramolecular assemblies.

Q & A

Q. What are the most reliable synthetic routes for 1-amino-N-methyl-cyclopentanecarboxamide, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound is typically synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and methylamine. A common protocol involves using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at 0–5°C . Yield optimization requires strict temperature control and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) reveals key signals: δ 1.5–2.1 ppm (cyclopentane CH), δ 3.0 ppm (N–CH), and δ 6.5–7.2 ppm (amide NH) .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch) confirm the carboxamide group .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 171.1) validates molecular weight .

Q. How does the cyclopentane ring influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The cyclopentane ring’s puckered conformation introduces steric hindrance, favoring axial attack in nucleophilic substitutions. For example, halogenation with PCl at the amino group proceeds at 50°C with 70% yield, while bulkier reagents (e.g., tosyl chloride) require elevated temperatures (80°C) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

- Dose-Response Curves : Test activity across 0.1–100 μM in multiple cell lines (e.g., MCF-7 vs. HeLa).

- Structural Analogs : Compare with derivatives like N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide, which shows distinct selectivity due to acetyl group positioning .

- Mechanistic Studies : Use kinase profiling or ROS assays to identify primary targets .

Q. What strategies enhance enantioselective synthesis of the compound for chiral pharmacology studies?

- Methodological Answer : Chiral resolution can be achieved via:

- Asymmetric Catalysis : Use (R)-BINAP-Pd complexes to induce >90% ee in cyclopentane ring formation .

- Kinetic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B enzyme, hexane/water system) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiopurity .

Q. How do electronic effects of substituents on the cyclopentane ring modulate binding to biological targets?

- Methodological Answer : Computational modeling (DFT or molecular docking) paired with SAR studies reveals:

- Electron-Withdrawing Groups (e.g., –NO) : Reduce binding affinity to kinases like EGFR (IC increases from 1.2 μM to 8.7 μM) .

- Electron-Donating Groups (e.g., –OCH) : Enhance hydrogen bonding with active sites (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for unsubstituted analogs) .

Key Research Recommendations

- Contradiction Analysis : Replicate conflicting bioactivity studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .

- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to validate enantiomeric excess in pharmacological studies .

- Mechanistic Depth : Combine proteomics (e.g., affinity chromatography) with molecular dynamics to map binding interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.